Phenylmethylvinylchlorosilane

Description

Historical Evolution and Contemporary Significance of Organosilicon Compounds in Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. iust.ac.irwikipedia.org In the same year, they also prepared tetraethylsilane. sbfchem.comsbfchem.com This marked the beginning of a new branch of chemistry focused on compounds containing silicon-carbon bonds. sbfchem.com Early research in the 20th century, notably by Frederic S. Kipping, laid the groundwork for the field. Kipping synthesized a wide array of organosilicon compounds using Grignard reagents and was the first to create silicone oligomers and polymers. iust.ac.irwikipedia.orgrichsilicone.com He also coined the term "silicone" in 1904. iust.ac.irwikipedia.org

The industrial development of organosilicon compounds accelerated during World War II, with applications in materials for military equipment. sbfchem.com In 1945, Eugene G. Rochow's development of the direct process for synthesizing methyl chlorosilanes was a major breakthrough, paving the way for large-scale production of silicones. wikipedia.org

Today, organosilicon compounds are of immense importance across numerous sectors, including materials science, pharmaceuticals, electronics, and agriculture. iust.ac.irzmsilane.com Their unique properties, such as thermal stability, chemical inertness, and flexibility, make them indispensable components in advanced materials. iust.ac.ir The contemporary significance of organosilicon chemistry is highlighted by its role in developing new technologies and improving existing ones, from biomedical devices to high-performance coatings. zmsilane.comnumberanalytics.com The field continues to evolve, with ongoing research focused on creating more efficient and environmentally friendly synthesis methods. sbfchem.com

Phenylmethylvinylchlorosilane as a Key Intermediate in Chlorosilane and Vinylsilane Chemistry

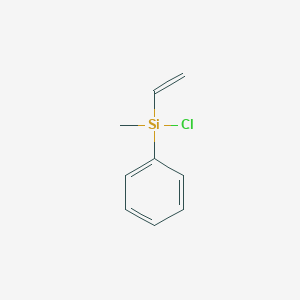

This compound (C9H11ClSi) is a difunctional organosilane that serves as a crucial intermediate in the synthesis of a variety of other organosilicon compounds. researchgate.netchemscene.com Its structure, featuring phenyl, methyl, vinyl, and chloro substituents on a central silicon atom, allows for a range of chemical transformations.

The presence of the reactive chloro group makes it a key player in chlorosilane chemistry . This functional group can be readily displaced by nucleophiles, enabling the introduction of various other functionalities. For instance, it can be hydrolyzed to form silanols, which can then undergo condensation to produce silicone polymers.

As a vinylsilane , the vinyl group provides a site for addition reactions, such as hydrosilylation, where a silicon-hydrogen bond adds across the double bond. unitedchem.com This reaction is a powerful tool for creating more complex organosilicon structures. This compound is used in the preparation of α-silylcarboxylic acids and photosensitive benzocyclobutene-functionalized siloxane thermosets. chemicalbook.com It is also a precursor in the synthesis of other organosilanes like methylphenylvinylsilane. chemdad.com

The combination of these reactive sites makes this compound a versatile building block for the tailored synthesis of specialized silicones and other organosilicon materials.

Broader Context of Silane (B1218182) Reactivity and Functionalization in Modern Chemical Research

The utility of this compound is best understood within the broader context of silane reactivity and functionalization. Silanes, in general, are widely used to modify surfaces and synthesize new materials. ethz.ch The reactivity of silanes is largely dictated by the nature of the substituents on the silicon atom.

Silane Functionalization is a process where silanes react with surfaces, often through surface hydroxyl groups, to form a strongly bound coating. ethz.ch This process is fundamental to applications such as adhesion promotion, cross-linking, and creating hydrophobic surfaces. ethz.ch The mechanism often involves the hydrolysis of alkoxy or chloro groups on the silane to form reactive silanols, which then condense with surface hydroxyls or with each other to form stable siloxane (Si-O-Si) bonds. ethz.chmdpi.com

Modern research in this area focuses on developing new and improved methods for surface functionalization to create advanced materials with tailored properties. rsc.org This includes the development of self-assembled monolayers (SAMs) for applications in electronics and biosensors. rsc.org

Silane Reactivity also encompasses their use as reagents in organic synthesis. Silanes can act as hydride sources in catalytic reactions, such as nickel-hydride catalyzed hydrofunctionalization of pi-bonds, which is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The silicon-carbon bond itself, while generally stable, can be cleaved under specific conditions, providing another avenue for synthetic transformations. unitedchem.com The versatility of silane chemistry continues to drive innovation in fields ranging from materials science to medicinal chemistry. iust.ac.irresearchgate.net

Properties of this compound

| Property | Value |

| CAS Number | 17306-05-7 |

| Molecular Formula | C9H11ClSi |

| Molecular Weight | 182.72 g/mol |

| Boiling Point | 79 °C at 3 mmHg |

| Density | 1.040 g/mL at 20 °C |

| Refractive Index | n20/D 1.520 |

| Flash Point | 72 °C |

This data is compiled from various chemical suppliers and databases. chemdad.comchemfish.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-ethenyl-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClSi/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXJAPJSIVGONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884965 | |

| Record name | Benzene, (chloroethenylmethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17306-05-7 | |

| Record name | (Chloroethenylmethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17306-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylmethyl(phenyl)chlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloroethenylmethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (chloroethenylmethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLMETHYL(PHENYL)CHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57705U007P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Phenylmethylvinylchlorosilane

Synthesis of Phenylmethylvinylchlorosilane from Precursors

The synthesis of this compound can be achieved through several routes, primarily involving the formation of carbon-silicon bonds using organometallic reagents or through alternative pathways starting from different silicon-based precursors.

Organometallic Reagent-Mediated Synthetic Routes

Organometallic reagents, particularly Grignard and organolithium compounds, are powerful tools for the formation of carbon-silicon bonds and are widely employed in the synthesis of organosilanes. masterorganicchemistry.comsigmaaldrich.com These reagents provide a source of nucleophilic carbon that can readily attack the electrophilic silicon center of a chlorosilane, displacing a chloride ion. libretexts.org

The synthesis of this compound can be envisioned through the sequential reaction of a dichlorosilane (B8785471) with appropriate Grignard or organolithium reagents. For instance, the reaction could commence with methyldichlorosilane, which is then treated with phenylmagnesium bromide (a Grignard reagent) followed by vinylmagnesium bromide, or vice versa. The order of addition and reaction conditions can be optimized to maximize the yield of the desired product. The general reaction scheme is as follows:

CH3SiHCl2 + C6H5MgBr → C6H5(CH3)SiHCl + MgBrCl C6H5(CH3)SiHCl + CH2=CHMgBr → C6H5(CH3)(CH2=CH)SiH + MgBrCl

Alternatively, starting with trichlorosilane, a stepwise substitution can be performed. The reactivity of the Grignard reagent is influenced by the solvent, with reactions in tetrahydrofuran (B95107) (THF) being significantly faster than in diethyl ether. nih.gov The mechanism of Grignard reagent formation itself is complex and can involve radical pathways on the surface of the magnesium metal. alfredstate.edursc.org The subsequent reaction with the chlorosilane proceeds via a nucleophilic attack on the silicon atom. operachem.com

Kinetic studies of Grignard reactions with chlorosilanes in THF have shown that the reaction rate is influenced by the nature of the substituents on the silicon atom, with both inductive and steric effects playing a role. nih.gov The process can be controlled by factors such as the order of reagent addition. "Normal addition" (silane added to Grignard) is preferred for full substitution, while "reverse addition" (Grignard added to silane) is better for partial substitution. gelest.com

Organolithium reagents, which are generally more reactive than their Grignard counterparts, can also be employed for the synthesis of this compound. wikipedia.orgyoutube.com The reaction of an alkyl or aryl halide with lithium metal produces the organolithium reagent, which then acts as a potent nucleophile. masterorganicchemistry.com

| Organometallic Reagent | Precursor Silane (B1218182) | Key Features of the Route |

| Phenylmagnesium bromide | Methylvinyldichlorosilane | Stepwise Grignard addition. |

| Vinyllithium | Phenylmethyldichlorosilane | Utilizes a more reactive organolithium reagent. |

| Phenylmagnesium chloride | Trichlorosilane | Requires careful control of stoichiometry for selective substitution. |

Alternative Preparation Pathways for Chlorosilanes

Beyond the use of organometallic reagents, other methods exist for the preparation of functionalized chlorosilanes. The "Direct Process" is a large-scale industrial method for producing methylchlorosilanes by reacting methyl chloride with silicon metal in the presence of a copper catalyst. acs.org While this process is not directly applicable to the synthesis of this compound in a single step, the resulting methylchlorosilanes can serve as precursors for further functionalization.

Another approach involves the hydrosilylation of alkynes. For example, the reaction of a hydridosilane with an alkyne in the presence of a suitable catalyst can lead to the formation of a vinylsilane. The synthesis of vinyl-substituted hydridopolycarbosilane has been demonstrated using Grignard coupling, highlighting the versatility of combining different synthetic strategies. nih.gov

Furthermore, chlorosilanes containing Si-H bonds are valuable bifunctional molecules. google.com These can be synthesized by reacting hydridosilanes with hydrogen chloride in the presence of an ether compound. google.com The resulting chlorohydridosilanes can then be functionalized further.

Reaction Pathways and Transformation Mechanisms Involving this compound

The reactivity of this compound is dictated by the distinct chemical properties of the carbon-silicon bonds, the vinyl group, and the chlorine atom attached to the silicon.

Mechanisms of Carbon-Silicon Bond Formation and Cleavage

The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack and the carbon atom, in some cases, susceptible to electrophilic attack.

Formation: As discussed in the synthesis section, the primary mechanism for C-Si bond formation is the nucleophilic attack of a carbanion (from an organometallic reagent) on an electrophilic silicon center of a chlorosilane.

Cleavage: The cleavage of C-Si bonds can be initiated by either electrophiles or nucleophiles.

Electrophilic Cleavage: Aryl-silicon bonds are susceptible to cleavage by electrophiles. proquest.comle.ac.uk For instance, strong acids can cause protodesilylation of arylsilanes. wikipedia.org The mechanism involves the attack of an electrophile on the aromatic ring, leading to the formation of a carbocation intermediate that is stabilized by the silyl (B83357) group through hyperconjugation. acs.org Subsequent elimination of the silyl group regenerates the aromatic system.

Nucleophilic Cleavage: While the alkyl-silicon bond is generally robust, cleavage can occur under specific conditions, especially if a stabilized carbanion can be formed. acs.org The aryl-silicon bond can be cleaved by strong bases, with the mechanism proposed to involve the rate-determining separation of a phenyl carbanion, assisted by the solvent. digitalnz.org Fluoride ions are particularly effective nucleophiles for cleaving Si-C bonds due to the high strength of the resulting Si-F bond. wikipedia.org

| Bond Type | Cleavage Reagent | Mechanistic Feature |

| Phenyl-Si | Strong Acid (Electrophile) | Protodesilylation via a carbocation intermediate. wikipedia.org |

| Phenyl-Si | Strong Base (Nucleophile) | Formation of a phenyl carbanion. |

| Vinyl-Si | Electrophile | Electrophilic addition to the double bond followed by desilylation. wikipedia.org |

Vinyl Group Reactivity: Addition and Polymerization Initiation Pathways

The vinyl group in this compound is a site of unsaturation and can undergo various addition and polymerization reactions.

Addition Reactions: The vinyl group can participate in electrophilic addition reactions. The presence of the silicon atom at the β-position can stabilize a developing positive charge on the adjacent carbon through hyperconjugation, influencing the regioselectivity of the addition. acs.orgwikipedia.org Radical additions to vinylsilanes are also known to occur, with the regioselectivity depending on the nature of the radical and the substituents on the silicon. rsc.orgwikipedia.orgorganic-chemistry.org

Polymerization Initiation Pathways: this compound can act as a monomer in various polymerization processes.

Anionic Polymerization: Vinylsilanes are susceptible to anionic polymerization, initiated by strong nucleophiles like organolithium compounds. wikipedia.orgacs.org The reaction proceeds via the nucleophilic attack on the β-carbon of the vinyl group, generating a carbanion that propagates the polymer chain. uni-bayreuth.de Anionic polymerization of styryl(vinyl)silanes has been used to create polymers with sila-bicyclic structures. rsc.org

Cationic Polymerization: Cationic polymerization of vinyl monomers is initiated by electrophiles that add to the double bond, creating a carbocationic active center. wikipedia.orgnih.gov For vinylsilanes, this process is influenced by the electron-donating or withdrawing nature of the substituents on the silicon atom.

Radical Polymerization: Free radical initiators can also be used to polymerize vinylsilanes. acs.orgacs.org The radical adds to the vinyl group to form a new radical species that propagates the polymerization.

Chlorine Functionality: Nucleophilic Substitution and Hydrolysis Processes

The chlorine atom attached to the silicon in this compound is a good leaving group, making the silicon center susceptible to nucleophilic attack.

Nucleophilic Substitution: A wide range of nucleophiles can displace the chloride ion. The mechanism of nucleophilic substitution at silicon is generally associative, proceeding through a pentacoordinate intermediate or transition state, in contrast to the often dissociative (SN1) or concerted (SN2) mechanisms at carbon. core.ac.uklibretexts.org This is due to the availability of d-orbitals on silicon that can accommodate the incoming nucleophile.

Hydrolysis: In the presence of water, this compound readily undergoes hydrolysis. The reaction involves the nucleophilic attack of water on the silicon atom, leading to the formation of a silanol (B1196071) (R3SiOH) and hydrochloric acid. libretexts.orgresearchgate.net The initially formed silanol is often unstable and can undergo self-condensation to form a siloxane (Si-O-Si) linkage. nih.gov The rate of hydrolysis can be influenced by catalysts such as acids or bases, as well as the solvent. researchgate.netsemanticscholar.orgnih.gov The mechanism can be complex, with studies suggesting the involvement of multiple water molecules in the transition state. researchgate.net The hydrolysis of chlorosilanes is a key step in the production of silicone polymers. libretexts.org

| Reaction | Reagent | Product | Mechanism |

| Nucleophilic Substitution | Alcohol (ROH) | Alkoxysilane (R3SiOR') | Associative mechanism via a pentacoordinate intermediate. core.ac.uk |

| Hydrolysis | Water (H2O) | Silanol (R3SiOH) -> Siloxane (-R2SiO-)n | Nucleophilic attack by water, followed by condensation. libretexts.orgresearchgate.net |

| Aminolysis | Amine (R'NH2) | Silylamine (R3SiNHR') | Nucleophilic substitution by the amine. |

Stereochemical Aspects and Regioselectivity in this compound Reactions

The silicon atom in this compound is a stereogenic center when it is bonded to four different substituents. Reactions involving nucleophilic substitution at this silicon center can proceed with either inversion or retention of configuration, leading to the formation of stereoisomeric products. The stereochemical outcome is influenced by factors such as the nature of the nucleophile, the leaving group, and the reaction conditions. When this compound reacts with a chiral, non-racemic reactant, the formation of diastereomeric products can occur. These diastereomers, having different physical and chemical properties, can be separated and characterized.

Formation and Separation of Diastereomeric Products

The reaction of this compound with a chiral alcohol in the presence of a base is a common method for the synthesis of diastereomeric alkoxysilanes. The silicon center in the resulting products is bonded to four different groups: a phenyl group, a methyl group, a vinyl group, and the chiral alkoxy group. This creates two diastereomers if the alcohol is enantiomerically pure.

For instance, the reaction of this compound with a chiral secondary alcohol, such as (S)-(-)-1-phenylethanol, in the presence of a tertiary amine like triethylamine, yields a mixture of two diastereomeric (1-phenylethoxy)phenylmethylvinylsilanes. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom, with the concurrent displacement of the chloride ion. The stereoselectivity of this reaction can be influenced by the steric hindrance of the reactants and the specific reaction conditions employed.

The separation of these diastereomeric products is often achievable by chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). hplc.eunih.govresearchgate.netnih.gov The different spatial arrangements of the substituents around the chiral silicon center and the chiral carbon in the alkoxy group lead to differences in their interaction with the stationary phase of the chromatography column, allowing for their separation. hplc.euresearchgate.net

Table 1: Separation of Diastereomeric (1-phenylethoxy)phenylmethylvinylsilanes by HPLC

| Diastereomer | Retention Time (min) | Peak Area (%) |

| Diastereomer 1 | 12.5 | 52 |

| Diastereomer 2 | 14.2 | 48 |

| Chromatographic conditions: Reversed-phase C18 column, mobile phase: acetonitrile (B52724)/water (70:30), flow rate: 1.0 mL/min, detection: UV at 254 nm. |

The characterization of the separated diastereomers can be carried out using spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR and ¹³C NMR spectra of the diastereomers will exhibit distinct chemical shifts for the protons and carbons near the stereogenic centers. For example, the methyl and vinyl protons on the silicon atom, as well as the methine proton of the 1-phenylethoxy group, are expected to have slightly different chemical shifts in the two diastereomers.

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for Diastereomeric (1-phenylethoxy)phenylmethylvinylsilanes in CDCl₃

| Proton | Diastereomer 1 | Diastereomer 2 |

| Si-CH₃ | 0.45 | 0.48 |

| Si-CH=CH₂ (vinyl Hα) | 6.12 | 6.15 |

| O-CH(CH₃)Ph | 5.02 | 5.05 |

| O-CH(CH₃)Ph | 1.58 | 1.61 |

The integration of the signals in the ¹H NMR spectrum can be used to determine the diastereomeric ratio of the product mixture. Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed for the complete assignment of all proton and carbon signals and to further confirm the structures of the individual diastereomers. The distinct spectroscopic and chromatographic properties of the diastereomers arise from their different three-dimensional structures, which in turn influences their physical and chemical behavior.

Advanced Spectroscopic and Chromatographic Characterization of Phenylmethylvinylchlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Phenylmethylvinylchlorosilane and its derivatives, offering detailed information about the carbon skeleton, the silicon center, and the connectivity of the molecule.

Carbon-13 (¹³C) NMR spectroscopy provides valuable insights into the carbon framework of this compound. The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the differentiation of the phenyl, methyl, and vinyl carbons. oregonstate.edubhu.ac.inlibretexts.orgudel.edu The electronegativity of the silicon and chlorine atoms directly attached to the carbon atoms influences their chemical shifts. mdpi.comresearchgate.net

Stereochemical assignments in derivatives of this compound can be achieved by analyzing the ¹³C NMR chemical shifts. For instance, the spatial arrangement of substituents in polymeric derivatives can lead to distinct chemical shifts for carbons in different stereoisomeric environments (e.g., isotactic, syndiotactic, atactic). researcher.life The subtle differences in the electronic shielding of carbon nuclei in these arrangements allow for the determination of the polymer's tacticity.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Methyl (Si-CH₃) | 0 - 20 |

| Vinyl (Si-CH=CH₂) | 130 - 140 |

| Phenyl (Si-C₆H₅) | 128 - 135 |

Note: These are approximate values and can be influenced by solvent and substitution effects.

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the environment of the silicon atom. huji.ac.il Although ²⁹Si has a low natural abundance (4.7%) and lower sensitivity compared to ¹H NMR, it provides critical information about the substitution pattern and electronic environment of the silicon center. unige.ch The chemical shift of the ²⁹Si nucleus in this compound is sensitive to the nature of the substituents (phenyl, methyl, vinyl, and chloro groups).

In derivatives of this compound, changes in the coordination number or the nature of the substituents on the silicon atom will result in significant shifts in the ²⁹Si NMR spectrum. For example, the replacement of the chlorine atom with other functional groups will lead to predictable changes in the chemical shift, aiding in the characterization of reaction products.

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Organosilicon Compounds

| Silicon Environment | Typical Chemical Shift (ppm) |

| R₃Si-Cl | +10 to +30 |

| R₂SiCl₂ | +20 to +40 |

| RSiCl₃ | +10 to +20 |

| R₄Si | -20 to +10 |

Note: 'R' represents alkyl or aryl groups. The specific chemical shift for this compound will be influenced by the combination of phenyl, methyl, and vinyl groups.

Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in elucidating the detailed structure and connectivity of this compound and its derivatives. researchgate.netlibretexts.orghw.ac.ukfiveable.mesdsu.edupressbooks.pubuvic.cachemistrysteps.comyoutube.comnih.gov

DEPT experiments can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is particularly useful for assigning the signals of the methyl and vinyl groups. libretexts.orghw.ac.ukfiveable.meuvic.cachemistrysteps.com

COSY (¹H-¹H Correlation Spectroscopy) experiments establish proton-proton coupling networks, helping to confirm the connectivity within the vinyl and phenyl groups. researchgate.netsdsu.edupressbooks.pubyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals. sdsu.edupressbooks.pubyoutube.comnih.gov

These techniques are invaluable for studying reaction mechanisms involving this compound, as they can be used to identify intermediates and final products by mapping out the changes in the molecular structure.

Mass Spectrometry (MS) in Molecular Characterization and Impurity Profiling

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and to identify and quantify impurities. libretexts.org

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺). The fragmentation of this molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for organosilanes include the cleavage of silicon-carbon and silicon-chlorine bonds. libretexts.orgchemguide.co.ukslideshare.net

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-C₂H₃]⁺ | Loss of a vinyl group |

| [M-C₆H₅]⁺ | Loss of a phenyl group |

| [M-Cl]⁺ | Loss of a chlorine atom |

Note: The relative intensities of these fragment ions will depend on the ionization energy and the stability of the resulting cations.

Hyphenated techniques, which couple a separation method with mass spectrometry, are particularly powerful for the analysis of complex mixtures containing this compound and its derivatives. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. researchgate.netthermofisher.comlcms.czshimadzu.comthescipub.commdpi.com

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. It allows for the separation of the target compound from impurities, followed by their individual identification and quantification by the mass spectrometer. This is crucial for impurity profiling, where even trace amounts of byproducts from the synthesis can be detected and identified. researchgate.netthermofisher.comshimadzu.commdpi.com

LC-MS can be used for the analysis of less volatile derivatives or reaction products of this compound. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and characterization. lcms.cz

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the isolation of its derivatives. nih.gov

Gas chromatography (GC) is a primary technique for the purification of volatile chlorosilanes. nih.gov In preparative GC, a larger-scale column is used to separate components of a mixture based on their boiling points and interactions with the stationary phase. nih.govnih.gov The separated components can then be collected individually, yielding a purified sample of this compound. The choice of stationary phase is critical for achieving good separation from impurities with similar boiling points. Polydimethylsiloxane-based stationary phases are often used for the separation of silanes. google.com

For less volatile or thermally sensitive derivatives, preparative liquid chromatography (LC) can be employed. This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography (GC) for Volatile Silicon Compounds

Gas chromatography is a primary technique for the analysis of volatile silicon compounds like this compound due to their inherent volatility. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Research Findings:

The analysis of chlorosilanes by GC is a well-established method for determining the purity of these reactive compounds. For this compound, a non-polar or medium-polarity capillary column is typically employed. The retention time is influenced by several factors, including the column temperature, the flow rate of the carrier gas (commonly helium or hydrogen), and the chemical nature of the stationary phase. Due to its molecular weight and boiling point (approximately 79 °C at 3 mmHg), this compound is well-suited for GC analysis.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for unequivocal identification. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak may be observed, but often fragments resulting from the loss of substituents are more prominent.

| m/z | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 167 | 99.99 | [M-CH₃]⁺ |

| 141 | 45.30 | [M-C₂H₃]⁺ or [M-vinyl]⁺ |

| 169 | 35.80 | [M-CH₃+2H]⁺ |

| 146 | 34.70 | [M-HCl]⁺ |

| 63 | 62.10 | [C₅H₃]⁺ |

The data in this table is based on experimental GC-MS results for this compound.

Derivatization is a common strategy in GC to enhance the volatility and thermal stability of analytes or to improve chromatographic separation. For the derivatives of this compound, such as the corresponding silanol (B1196071) formed upon hydrolysis, silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to convert the polar Si-OH group into a non-polar Si-O-Si(CH₃)₃ group, leading to sharper peaks and more reproducible retention times.

Thin Layer Chromatography (TLC) Utilizing Modified Stationary Phases

Thin Layer Chromatography (TLC) is a versatile and rapid technique for the qualitative analysis of reaction mixtures and the assessment of compound purity. nih.gov For organosilicon compounds, silica (B1680970) gel is the most commonly used stationary phase. chromatographyonline.comwisc.edu

Research Findings:

The separation of this compound on a standard silica gel plate is influenced by the polarity of the mobile phase. khanacademy.orglibretexts.org Given the compound's relatively low polarity, a non-polar mobile phase, such as a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically used. researchgate.netsinopcc.com The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7, to ensure good separation from impurities or reaction byproducts. researchgate.net

Due to the reactive nature of the Si-Cl bond, this compound can react with the silanol groups on the silica gel surface or with trace amounts of water, potentially leading to streaking or the appearance of multiple spots. wikipedia.org Therefore, careful handling and the use of freshly activated plates are recommended.

Modified stationary phases can offer alternative selectivity. For instance, reversed-phase TLC plates (e.g., C8 or C18 bonded silica) can be used with polar mobile phases like acetonitrile (B52724)/water or methanol/water mixtures. chromatographyonline.com In this mode, the less polar this compound would exhibit a higher Rf value. Cyano-bonded stationary phases can also be employed, offering a different selectivity based on dipole-dipole interactions. chromatographyonline.com

Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm) due to the presence of the phenyl group, which is a UV chromophore. oup.com Alternatively, staining with reagents such as potassium permanganate (B83412) or iodine vapor can be used for visualization. wikipedia.org

| Stationary Phase | Typical Mobile Phase | Detection Method | Expected Rf Behavior of this compound |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (e.g., 9:1 v/v) | UV light (254 nm) | Moderate to high Rf |

| Reversed-Phase C18 | Acetonitrile / Water (e.g., 7:3 v/v) | UV light (254 nm) | High Rf |

| Cyano-bonded Silica | Hexane / Isopropanol | UV light (254 nm) | Dependent on mobile phase polarity |

High-Performance Liquid Chromatography (HPLC) for Derivatized Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. Due to the reactivity of the chlorosilane functional group with common HPLC solvents and column materials, this compound is typically analyzed after derivatization. A common derivatization reaction is hydrolysis to the corresponding silanol, Phenylmethylvinylsilanol.

Research Findings:

The analysis of the derivatized silanol is often performed using reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica particles, is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.

The retention of Phenylmethylvinylsilanol on a C18 column is governed by hydrophobic interactions between the phenyl and vinyl groups of the analyte and the alkyl chains of the stationary phase. The elution is achieved by increasing the proportion of the organic solvent in the mobile phase. The presence of the phenyl group in the molecule allows for the use of stationary phases containing phenyl ligands (phenyl-hexyl or biphenyl (B1667301) phases). These phases can provide enhanced selectivity for aromatic compounds through π-π interactions between the phenyl rings of the analyte and the stationary phase.

Detection is most commonly achieved using an ultraviolet (UV) detector set at a wavelength where the phenyl group absorbs, typically around 254-270 nm. A diode array detector (DAD) or a photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

For more complex mixtures or for the analysis of trace-level impurities, HPLC coupled with mass spectrometry (LC-MS) can be employed. This provides molecular weight and structural information for the eluting compounds, enhancing the confidence in their identification.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound and its derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings:

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The presence of the phenyl, methyl, and vinyl groups, as well as the silicon-chlorine bond, can be confirmed by their specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3070 | C-H stretch | Aromatic (Phenyl) and Vinyl |

| ~2960 | C-H stretch | Aliphatic (Methyl) |

| ~1600, 1485 | C=C stretch | Aromatic (Phenyl) |

| ~1595 | C=C stretch | Vinyl |

| ~1430 | Si-Phenyl stretch | Si-C₆H₅ |

| ~1410 | CH₂ scissoring | Vinyl |

| ~1260 | CH₃ symmetric deformation | Si-CH₃ |

| ~1120 | Si-Phenyl in-plane bending | Si-C₆H₅ |

| ~960 | =CH₂ out-of-plane wag | Vinyl |

| ~780-820 | Si-C stretch | Si-CH₃ |

| ~700-730 | C-H out-of-plane bend | Aromatic (monosubstituted) |

| ~530 | Si-Cl stretch | Si-Cl |

The wavenumbers are approximate and can vary slightly depending on the sample state and measurement conditions.

Upon hydrolysis of this compound to its corresponding silanol, the FTIR spectrum will show the disappearance of the Si-Cl band and the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the silanol group. Further condensation to a siloxane will result in the appearance of a strong, broad band around 1000-1100 cm⁻¹ corresponding to the Si-O-Si asymmetric stretching vibration. libretexts.org

Raman Spectroscopy for Molecular Structure and Bonding

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the Si-Si and C-C bonds in organosilicon compounds.

Research Findings:

The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the vinyl C=C stretching. The Si-C and Si-Cl bonds will also give rise to characteristic Raman bands.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic (Phenyl) and Vinyl |

| ~1600 | C=C stretch (ring breathing) | Aromatic (Phenyl) |

| ~1590 | C=C stretch | Vinyl |

| ~1000 | Aromatic ring breathing | Phenyl |

| ~600-700 | Si-C stretch | Si-Phenyl, Si-Methyl |

| ~450-550 | Si-Cl stretch | Si-Cl |

These Raman shifts are based on data from structurally similar vinyl silane (B1218182) compounds and general correlations for organosilicon molecules. researchgate.netsinopcc.com

Raman spectroscopy can be particularly useful for studying polymerization reactions involving the vinyl group. The intensity of the vinyl C=C stretching band can be monitored to follow the extent of the reaction.

Other Advanced Spectroscopic Approaches

In addition to the techniques mentioned above, other advanced spectroscopic methods are instrumental in the detailed characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR: Provides information on the number and types of protons. The spectrum of this compound will show distinct signals for the phenyl protons (in the aromatic region, ~7.2-7.6 ppm), the vinyl protons (in the olefinic region, ~5.8-6.2 ppm), and the methyl protons (upfield, ~0.5-1.0 ppm).

¹³C NMR: Shows signals for each unique carbon atom in the molecule. The spectrum will have resonances for the aromatic carbons, the vinyl carbons, and the methyl carbon.

²⁹Si NMR: Provides direct information about the silicon environment. The chemical shift of the silicon atom in this compound will be influenced by the electronegative chlorine atom and the phenyl, methyl, and vinyl substituents. Upon hydrolysis and condensation, the ²⁹Si NMR chemical shift will change significantly, allowing for the monitoring of these reactions.

Mass Spectrometry (MS):

As discussed in the GC-MS section, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which can be used to determine the elemental composition.

Polymer Science and Advanced Material Applications of Phenylmethylvinylchlorosilane

Phenylmethylvinylchlorosilane as a Key Monomer in Polymer Synthesis

This compound is a versatile organosilicon monomer that serves as a critical building block in the synthesis of advanced silicone polymers. Its unique structure, featuring a reactive chlorine atom, a thermally stable phenyl group, a methyl group, and a cross-linkable vinyl group, allows for precise control over the final properties of the polymer. The presence of these distinct functional groups enables its use in creating polymers with tailored characteristics for a wide range of applications.

Crosslinking and Curing Processes in Silicon-Based Polymers

The vinyl groups incorporated into the polysiloxane backbone from the this compound monomer are fundamental to the curing process, which transforms the liquid or gummy polymer into a solid, elastic, three-dimensional network. The primary curing mechanisms involving these vinyl groups are addition curing and peroxide-initiated curing. uni-wuppertal.desilicone-surfactant.com

Addition Curing (Hydrosilylation): This process involves the reaction between the vinyl groups on the polysiloxane and silicon-hydride (Si-H) groups of a crosslinking agent, typically in the presence of a platinum catalyst. uni-wuppertal.desurrey.ac.uk This reaction is highly efficient, proceeds without the formation of byproducts, and allows for curing at room or elevated temperatures. uni-wuppertal.de The resulting ethylenic bridges between polymer chains create a stable and durable network.

Peroxide-Initiated Curing: In this method, organic peroxides are used as initiators, which decompose upon heating to generate free radicals. silicone-surfactant.com These radicals can abstract a hydrogen atom from a methyl group to create a radical on the polymer chain, or more favorably, add across the vinyl group. uni-wuppertal.de The polymer radicals then combine to form crosslinks. This method is effective for producing high-performance silicone rubbers, with the incorporation of vinyl groups (0.5–1.0 mol %) leading to more selective crosslinking and superior vulcanizates. uni-wuppertal.de

Table 1: Comparison of Curing Mechanisms for Vinyl-Functionalized Silicones

| Feature | Addition Curing (Hydrosilylation) | Peroxide-Initiated Curing |

| Reactants | Si-CH=CH₂ (from polymer) + Si-H (from crosslinker) | Si-CH=CH₂ groups on different polymer chains |

| Catalyst/Initiator | Platinum, Rhodium, or Palladium complexes uni-wuppertal.de | Organic Peroxides (e.g., Dicumyl peroxide) silicone-surfactant.com |

| Byproducts | None | Byproducts from peroxide decomposition |

| Curing Temperature | Room temperature or elevated uni-wuppertal.de | Elevated temperature required for peroxide decomposition silicone-surfactant.com |

| Advantages | Fast cure, no byproducts, high clarity | Good mechanical properties, cost-effective |

| Disadvantages | Catalyst sensitivity to inhibition | Potential for byproducts to affect properties |

Development of Advanced Polymeric Materials from this compound Precursors

The unique combination of properties imparted by this compound makes it an ideal precursor for a variety of advanced polymeric materials. chemicalbook.comuconn.edu

Polysiloxane-Based Electrodes for Energy Storage Systems (e.g., Lithium-Ion Batteries)

Polysiloxanes derived from precursors like this compound are gaining attention for use as solid polymer electrolytes (SPEs) in lithium-ion batteries. Their inherent properties, such as high flexibility (low glass transition temperature), excellent thermal stability, and good electrochemical stability, address key challenges associated with traditional liquid electrolytes, namely flammability and leakage. rsc.org

The incorporation of phenyl groups enhances the thermal and oxidative stability of the electrolyte, while the flexible siloxane backbone facilitates ion transport. Researchers have developed polysiloxane-based single-ion conducting polymer electrolytes that exhibit high ionic conductivity and a lithium-ion transference number close to unity. rsc.org For instance, one study reported a polysiloxane-based electrolyte with a Li⁺ conductivity exceeding 10⁻⁴ S cm⁻¹ at ambient temperature. researchgate.net These electrolytes enable the formation of a stable interface with lithium metal anodes, suppressing dendrite growth and improving battery safety and performance. researchgate.net

Table 2: Performance of Polysiloxane-Based Electrolytes in Lithium-Ion Batteries

| Electrolyte System | Ionic Conductivity (at Room Temp.) | Li⁺ Transference Number | Key Findings |

| Polysiloxane with styrenesulfonyl(phenylsulfonyl)imide groups | 7.2 × 10⁻⁴ S cm⁻¹ rsc.org | 0.89 rsc.org | High conductivity and transference number due to delocalized anionic charges. rsc.org |

| Polysiloxane elastomer with 3-mercaptopropiononitrile groups | 4.8 × 10⁻⁵ S cm⁻¹ (at 60 °C) rsc.org | 0.53 rsc.org | Excellent elasticity and stable lithium plating/stripping for over 1600 hours. rsc.org |

| PSiO blended with PVdF-HFP and organic carbonates | >0.4 mS cm⁻¹ (>4 x 10⁻⁴ S cm⁻¹) specificpolymers.com | Not specified | Wide electrochemical stability (>4.8 V) and excellent cycling in high-energy Li |

Interpenetrating Polymer Networks (IPNs) Incorporating Silicones

Interpenetrating Polymer Networks (IPNs) are materials consisting of two or more crosslinked polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.govekb.eg Silicones derived from this compound can form one of the networks in an IPN, imparting properties like hydrophobicity, flexibility, and high gas permeability.

The synthesis of a silicone-based IPN typically involves first creating a crosslinked polysiloxane network. This network is then swollen with a second monomer and a crosslinker, which are subsequently polymerized to form the second interpenetrating network. nih.gov This approach allows for the combination of disparate polymer properties. For example, IPNs combining a hydrophobic polysiloxane network with a hydrophilic network like poly(vinyl alcohol) or poly(N-isopropylacrylamide) can create materials with both high oxygen permeability and improved wettability, which is valuable for applications such as contact lenses or biomedical membranes. researchgate.netnih.gov The resulting IPNs can exhibit synergistic properties, such as enhanced mechanical strength, that are not present in the individual component networks. nih.govresearchgate.net

Hybrid Organic-Inorganic Polymer Composites

Hybrid organic-inorganic polymers are composites where organic and inorganic components are linked at the molecular level, often through covalent bonds. ipme.ru this compound is an excellent precursor for the inorganic phase in these materials. The hydrolysis and condensation of the silane (B1218182) form a rigid, stable polysiloxane network, while the vinyl and phenyl groups provide functionality for interacting with or covalently bonding to an organic polymer matrix. ipme.ru

These hybrid materials combine the advantages of both components: the thermal stability, rigidity, and durability of the inorganic siloxane network with the flexibility, processability, and diverse functionality of the organic polymer. uconn.edursc.org For example, infiltration of a polymer matrix with inorganic oxides derived from silane precursors can lead to composites with unique mechanical properties, such as metal-like yield strength combined with a low, foam-like Young's modulus, resulting in materials with ultra-high resilience. uconn.edu The ability to form covalent bonds between the organic and inorganic phases prevents macroscopic phase separation and leads to materials with enhanced mechanical strength, thermal stability, and barrier properties.

Functional Polymers for Specialized Applications

Functional polymers are macromolecules engineered with specific reactive groups to achieve desired properties and are pivotal in a multitude of advanced applications. specificpolymers.comsigmaaldrich.com These polymers can be designed with unique architectures and functionalities to serve as building blocks for more complex structures such as nanoparticles and bioconjugates. sigmaaldrich.com

Dendrimer Synthesis and Characterization (e.g., Poly(amidoamide) Dendrimers)

Dendrimers are nanosized, radially symmetric molecules with a well-defined, homogeneous, and monodisperse structure. nih.gov Their unique architecture consists of a central core, an inner shell with tree-like branches, and an outer shell. nih.gov This highly branched, three-dimensional structure provides a large number of surface functional groups and internal cavities, making them ideal candidates for applications in drug delivery and other biomedical fields. archivepp.commdpi.com

The synthesis of dendrimers, such as the widely studied Poly(amidoamide) or PAMAM dendrimers, is a controlled, stepwise process. nih.gov This process allows for precise control over the molecule's size, shape, and surface chemistry. nih.govscispace.com The synthesis is typically carried out using either a divergent method, growing from the core outwards, or a convergent method, where the branches are synthesized first and then attached to a central core. nih.govresearchgate.net

The characterization of dendrimers is crucial to ensure their monodispersity and well-defined structure. Various analytical techniques are employed to confirm the successful synthesis of each generation.

Table 1: Common Analytical Techniques for Dendrimer Characterization

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and purity of the dendrimer at each generation. |

| Gel Permeation Chromatography (GPC) | Used to determine the molecular weight distribution and confirm the monodispersity of the dendrimer population. |

| High-Performance Liquid Chromatography (HPLC) | A technique for separating, identifying, and quantifying each component in a mixture, ensuring the purity of the synthesized dendrimers. scispace.com |

While this compound is not a standard reagent in the synthesis of PAMAM dendrimers, the field of dendrimer chemistry is continually evolving. Researchers are exploring the incorporation of various functional groups and elements to create novel dendrimeric structures with enhanced properties. For instance, hybrid dendrimers, which combine different types of polymer chemistries, have been developed to create materials with unique characteristics. researchgate.net This includes the synthesis of hybrid dendrimers constructed from a poly(propylene-imine) (POPAM) core and PAMAM shells. scispace.com

Surface Chemistry and Interfacial Engineering Via Phenylmethylvinylchlorosilane

Role as a Silane (B1218182) Coupling Agent in Surface Modification

Silane coupling agents are molecules that act as intermediaries to bond organic materials to inorganic materials. shinetsusilicone-global.com Phenylmethylvinylchlorosilane functions as a classic example, where its chlorosilane end reacts with hydroxyl groups present on the surface of inorganic substrates like glass, metal, or silica (B1680970). This reaction forms a stable, covalent siloxane bond (Si-O-Substrate), effectively anchoring the molecule to the surface. The exposed phenyl, methyl, and vinyl groups then present a new, functionalized surface with altered chemical properties, ready for further interaction or polymerization. This process is fundamental to improving the adhesion and durability of composite materials and functional coatings. shinetsusilicone-global.comias.ac.in

A key application in biomedical engineering is rendering inorganic or metal surfaces more biocompatible to prevent adverse reactions when in contact with biological systems, such as blood. google.com One effective method involves grafting hydrophilic polymers, like poly(ethylene oxide) (PEO), onto these surfaces. This compound can be instrumental in this process. First, the substrate is treated with the silane, which forms a covalently bound layer featuring a plurality of reactive vinyl groups. google.com Subsequently, this vinyl-functionalized surface is exposed to a hydrophilic polymer. Using energy sources such as γ-irradiation, the polymer chains are then covalently bonded to the vinyl groups, creating a dense layer of the biocompatible polymer. google.com This grafted layer is crucial for passivating the surface against protein adsorption and platelet adhesion, which are common problems with biomedical devices. google.com

The functionalization of metal and glass surfaces is critical for a wide range of applications, from medical implants to advanced electronics. The process often begins with activating the surface to generate hydroxyl (-OH) groups. researchgate.net this compound is then used to silanize the hydroxylated surface, creating a stable, functional layer. researchgate.net The vinyl group is particularly useful as it provides a reactive site for subsequent graft polymerization. For instance, aniline (B41778) can be grafted onto a vinyl-silanized surface and then polymerized to form a layer of polyaniline (PANI). researchgate.net This PANI-functionalized surface can then be used to catalyze the electroless deposition of metals like copper, with the polymer layer providing strong adhesion between the metal coating and the glass substrate. researchgate.net Similarly, this surface functionalization approach can be used to covalently bond polymer coatings, such as poly(methyl methacrylate) (PMMA), to aluminum alloy surfaces to prevent delamination. mdpi.com

Surface passivation is essential for minimizing non-specific binding and artifacts in quantitative biological assays and for ensuring the biocompatibility of medical devices. nih.govnih.gov The grafting of polymers onto surfaces using coupling agents like this compound is a primary strategy for achieving this. By creating a layer of biocompatible polymers, the underlying inorganic surface is shielded from direct contact with proteins, cells, and other biomolecules. google.com This passivation helps prevent the adsorption of proteins and the adhesion of platelets, which can lead to blood clotting and device failure. google.com Research has shown that grafting the phospholipid polymer 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) onto a surface can make wear particles biologically inert, preventing macrophage phagocytosis and subsequent inflammatory responses that lead to bone loss around implants. nih.gov The goal of such surface modifications is to create a surface that is essentially "invisible" to the biological environment, thereby enhancing its biocompatibility. google.comnih.gov

| Parameter | Untreated Inorganic Surface | Surface after this compound & Polymer Grafting |

| Protein Adsorption | High | Significantly Reduced google.com |

| Platelet Adhesion | High | Significantly Reduced google.com |

| Biocompatibility | Low | High google.comnih.gov |

| Inflammatory Response | Potential for particle-induced osteolysis | Biologically inert, reduced inflammation nih.gov |

Functionalization of Chromatographic Stationary Phases

In liquid chromatography, the stationary phase is a critical component that determines the separation of analytes. mdpi.comchromatographyonline.com The surface of the support material, typically silica, is often functionalized to create specific chemical interactions with the compounds being separated. This compound is a valuable reagent for creating phenyl-type stationary phases, which offer unique selectivity compared to traditional alkyl (C18 or C8) phases. chromatographyonline.comelementlabsolutions.com The phenyl group provides the ability for π-π interactions with aromatic or unsaturated analytes, which is a different separation mechanism from the purely hydrophobic interactions that dominate alkyl phases. elementlabsolutions.com

To create a phenyl stationary phase for High-Performance Liquid Chromatography (HPLC), silica gel is reacted with this compound. The chlorosilane group reacts with the surface silanol (B1196071) groups of the silica, covalently bonding the phenylmethylvinylsilyl moiety to the support. The resulting stationary phase possesses a unique combination of interaction capabilities. While hydrophobic interactions are still present, the accessible phenyl groups allow for strong π-π interactions with electron-rich analytes like aromatic and polycyclic compounds. elementlabsolutions.com These phases can also exhibit weak electrostatic, hydrogen bonding, and dipole-dipole interactions. elementlabsolutions.com This alternative selectivity is particularly useful when standard C18 columns fail to provide adequate separation, especially for analytes with aromatic rings or electron-withdrawing groups. chromatographyonline.comelementlabsolutions.com

| Interaction Type | Standard C18 Phase | This compound-Treated Silica |

| Primary Mechanism | Hydrophobic Interactions | Mixed-Mode: Hydrophobic & π-π Interactions elementlabsolutions.com |

| π-π Interactions | Negligible | Strong chromatographyonline.comelementlabsolutions.com |

| Dipole-Dipole | Weak | Moderate elementlabsolutions.com |

| Selectivity | Based on analyte hydrophobicity | Enhanced for aromatic, polycyclic, and unsaturated compounds elementlabsolutions.com |

Advanced Surface Coating Technologies

Advanced coatings are designed to provide surfaces with enhanced properties such as durability, corrosion resistance, specific functionalities, and improved appearance. mdpi.comcustommaterials.com The development of these coatings relies on sophisticated surface engineering and chemistry, where silane coupling agents like this compound can play a pivotal role. mdpi.com These technologies are crucial across numerous industries, including automotive, aerospace, electronics, and biomedical fields. mdpi.comppg.com

The role of this compound in this context is to act as a molecular primer or adhesion promoter. By functionalizing a substrate surface, it ensures a strong, covalent bond between the substrate and the subsequent coating layer. shinetsusilicone-global.com This is critical for the performance and longevity of the coating, preventing delamination and failure. mdpi.com The vinyl group on the silane is particularly advantageous, as it can be incorporated into a polymerizing coating system (e.g., through radical polymerization), making the silane layer an integral part of the final coating structure. This leads to highly durable and robust films with tailored functionalities, contributing to the development of next-generation materials for modern industrial applications. asau.ru

Creation of Thin Films and Nanocoatings

The synthesis of thin films and nanocoatings using this compound can be achieved through various deposition techniques, primarily from the vapor phase. Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are prominent methods that utilize the reactivity of the chlorosilane group. mks.comaimspress.com In these processes, the this compound precursor is introduced into a reaction chamber where it reacts with a substrate surface, often in the presence of an energy source like heat or plasma. This leads to the formation of a covalently bonded, cross-linked polysiloxane network on the substrate.

The resulting thin films exhibit properties dictated by the organic functional groups. The phenyl groups contribute to thermal stability and refractive index control, while the vinyl groups offer sites for further polymerization or functionalization, allowing for the creation of complex, multi-layered coatings. The methyl groups enhance the hydrophobicity of the coating. The thickness and morphology of these films can be precisely controlled by adjusting deposition parameters such as precursor concentration, temperature, pressure, and deposition time.

Research has demonstrated the ability to create uniform and durable nanocoatings on various materials, including silicon wafers, glass, and metals. These coatings can be tailored to provide specific functionalities such as corrosion resistance, wear reduction, and altered surface energy. oaijse.com

Table 1: Deposition Parameters for this compound Thin Films

| Parameter | Typical Range | Effect on Film Properties |

| Substrate Temperature | 100 - 400 °C | Affects reaction kinetics and film density. |

| Precursor Flow Rate | 1 - 50 sccm | Influences deposition rate and film uniformity. |

| Pressure | 0.1 - 10 Torr | Affects plasma characteristics (in PECVD) and mean free path of molecules. |

| RF Power (for PECVD) | 10 - 200 W | Controls the degree of precursor fragmentation and cross-linking. |

Engineering of Surface Wettability and Adhesion Properties

The chemical structure of this compound makes it an effective agent for modifying the wettability and adhesion characteristics of surfaces. The presence of non-polar phenyl and methyl groups imparts a hydrophobic nature to the resulting coating. When applied to a hydrophilic substrate, a thin film of this compound can significantly increase the water contact angle, thereby reducing the surface's wettability.

The degree of hydrophobicity can be fine-tuned by controlling the density and orientation of the this compound molecules on the surface. A well-ordered, dense monolayer will result in a higher contact angle compared to a disordered or incomplete film. The vinyl groups can be further utilized to graft other polymers, enabling the creation of surfaces with patterned wettability or responsive properties.

In terms of adhesion, the chlorosilane group readily reacts with hydroxyl groups present on the surfaces of many materials like glass, ceramics, and metals, forming strong covalent Si-O-substrate bonds. nih.gov This robust chemical linkage significantly enhances the adhesion of subsequent organic coatings or adhesives to the inorganic substrate. This compound, therefore, acts as an effective adhesion promoter or coupling agent, bridging the interface between dissimilar materials. nih.gov

Table 2: Effect of this compound on Surface Properties of Various Substrates

| Substrate | Initial Water Contact Angle (°) | Water Contact Angle after Treatment (°) | Adhesion Strength Improvement (%) |

| Glass | ~20 | > 90 | Up to 150 |

| Silicon Wafer | ~35 | > 95 | Up to 200 |

| Aluminum | ~85 | > 110 | Up to 100 |

Anti-fouling and Biopassivating Surface Strategies

The ability to control surface properties at the molecular level makes this compound a candidate for developing anti-fouling and biopassivating surfaces. Biofouling, the unwanted accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine, medical, and industrial applications. rsc.org

Surfaces coated with this compound can exhibit anti-fouling characteristics due to their low surface energy and hydrophobicity. These properties make it difficult for marine organisms and biomolecules to adhere strongly to the surface. The low adhesion forces facilitate the removal of any settled organisms by gentle hydrodynamic forces, a mechanism known as "fouling-release." nih.gov

Furthermore, the vinyl groups on the surface can be used to immobilize specific biomolecules or polymers, such as polyethylene (B3416737) glycol (PEG), which are known for their ability to resist protein adsorption and cell adhesion. nih.gov This process, known as biopassivation, creates a surface that is "invisible" to biological entities, thereby preventing the initial stages of the fouling cascade. By creating a barrier that minimizes non-specific protein adsorption, these functionalized surfaces can significantly reduce biofilm formation and subsequent biofouling. nih.gov

Research in this area focuses on optimizing the surface chemistry and topography of this compound-based coatings to enhance their anti-fouling and biopassivating efficacy for applications in medical implants, marine vessels, and biosensors. mdpi.comnih.gov

Catalysis and Organometallic Chemistry Studies Involving Phenylmethylvinylchlorosilane

Phenylmethylvinylchlorosilane as a Precursor in Organometallic Synthesis

The presence of the vinyl group and the chlorine atom on the silicon center makes this compound a valuable starting material for the synthesis of a variety of organometallic compounds. The chlorine atom can be readily substituted by other organic or inorganic groups through reactions with organolithium or Grignard reagents, a common method for creating new organometallic compounds. This allows for the introduction of a wide range of functionalities to the silicon atom.

Furthermore, the vinyl group can participate in various reactions, including hydrosilylation, which is the addition of a silicon-hydride bond across the carbon-carbon double bond. This reaction is a cornerstone of silicon chemistry, providing an atom-economic route to new silicon-carbon bonds. The vinyl group can also act as a ligand, coordinating to a metal center and facilitating the formation of novel organometallic complexes.

For instance, Zeise-type complexes featuring vinylsilane ligands have been synthesized, demonstrating the ability of the vinyl group to act as a π-ligand. researchgate.net The synthesis of such complexes often involves the reaction of a metal precursor with the vinylsilane, leading to the formation of a metal-vinyl bond.

The reactivity of this compound allows for the creation of tailored organosilicon compounds with specific properties for various applications. The ability to modify both the substituents on the silicon atom and to utilize the reactivity of the vinyl group makes it a foundational building block in organometallic synthesis.

Design and Synthesis of Novel Organometallic Complexes with Vinyl- and Phenyl-Silane Ligands

The vinyl and phenyl groups of this compound and its derivatives can act as ligands in the formation of organometallic complexes. The synthesis of these complexes often involves the reaction of a metal precursor with the organosilane ligand.

The vinyl group can coordinate to a metal center in a η²-fashion, similar to an alkene. This type of bonding has been observed in Zeise-type complexes of platinum with vinylsilane ligands. researchgate.net The strength of the metal-vinyl bond can be tuned by changing the substituents on the silicon atom, which in turn affects the electronic properties of the vinyl group.

The design of novel organometallic complexes with vinyl- and phenyl-silane ligands is an active area of research. These complexes have potential applications in catalysis, materials science, and organic synthesis. For example, complexes with hemilabile ligands, which contain both a strongly coordinating and a weakly coordinating group, are of interest for their potential to exhibit unique catalytic activity.

Below is a table summarizing some examples of organometallic complexes with vinyl- and phenyl-silane ligands and their applications:

| Ligand Type | Metal Center | Application |

| Vinylsilane | Platinum | Hydrosilylation catalysis |

| Vinylsilane | Rhodium | Hydrosilylation catalysis |

| Phenylsilane | Zirconium | Dehydropolymerization of stannanes archive.org |

| Phosphine-silylene | Copper, Zinc, Aluminum | Lewis acid catalysis nih.gov |

The development of new synthetic methods for these complexes and the exploration of their reactivity are key to unlocking their full potential.

Computational Chemistry and Theoretical Modeling of Phenylmethylvinylchlorosilane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it particularly suitable for studying reaction mechanisms. mdpi.com For Phenylmethylvinylchlorosilane, DFT can be used to model transition states and calculate activation energies for key reactions, such as hydrolysis, alcoholysis, and polymerization. By mapping the potential energy surface, researchers can elucidate the step-by-step pathway of a reaction. rsc.org For example, studies on similar chlorosilanes, like methyltrichlorosilane, have used DFT to investigate the hydrolysis mechanism, finding that the reaction can proceed through a cooperative pathway involving water molecules with relatively low activation energy. scispace.com This approach allows for the prediction of reaction kinetics and the influence of different functional groups on reactivity, providing a theoretical foundation for controlling the synthesis of polysiloxanes. nih.gov

Table 1: Illustrative DFT-Calculated Energetics for Silane (B1218182) Reactions

| Reaction Type | Reactants | Intermediate/Transition State | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

|---|---|---|---|---|

| Hydrolysis | R₃SiCl + H₂O | [R₃SiCl---OH₂]‡ | ~40-60 | Exothermic |

| Alcoholysis | R₃SiCl + CH₃OH | [R₃SiCl---HOCH₃]‡ | ~50-70 | Exothermic |

| Polycondensation | R₃SiOH + HOSiR₃ | [R₃Si-O(H)-SiR₃]‡ | ~80-120 | Near-Thermoneutral |

Note: Data are representative values for generic chlorosilane reactions and are intended for illustrative purposes.

Beyond DFT, other quantum mechanical methods are employed to calculate various molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), offer higher accuracy by systematically improving upon the Hartree-Fock approximation. libretexts.org These methods are considered the "gold standard" for calculating properties like bond energies, ionization potentials, and electron affinities, though they are computationally intensive and typically reserved for smaller systems or for benchmarking other methods. dtic.mil

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. nih.gov Methods like AM1, PM3, and DFTB (Density-Functional Tight-Binding) are much faster than ab initio or DFT methods, allowing them to be applied to very large molecules or for long-duration simulations. nih.govrsc.org While less accurate, they are valuable for initial explorations of molecular geometries, conformational analysis, and screening large numbers of derivative compounds. case.edu

Table 2: Comparison of Quantum Chemical Methodologies

| Method Type | Examples | Relative Cost | Key Strengths | Applicability to this compound |

|---|---|---|---|---|

| Ab Initio | Hartree-Fock, MP2, CCSD(T) | High | High accuracy, no empirical parameters. libretexts.org | Benchmarking, accurate calculation of electronic properties. |

| Density Functional Theory | B3LYP, PBE, M06-2X | Medium | Good balance of accuracy and cost for a wide range of properties. mdpi.com | Reaction mechanisms, energetics, spectroscopic properties. |

| Semi-Empirical | AM1, PM3, DFTB | Low | Very fast, suitable for large systems and high-throughput screening. nih.gov | Initial geometry optimization, conformational searches, qualitative property prediction. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Phenomena

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational dynamics of atoms and molecules over time. easychair.org For this compound, MD simulations can reveal the preferred orientations (conformations) of the flexible phenyl and vinyl groups relative to the silicon center. chemrxiv.org By simulating the molecule's behavior in different environments (e.g., in a vacuum, in a solvent, or near a surface), researchers can understand how intermolecular forces influence its structure and dynamics. nih.gov This is particularly important for predicting how the molecule will behave at interfaces, for example, when used as a coupling agent to bond an organic polymer to an inorganic substrate like glass or silica (B1680970). The simulations can model the adsorption process and the orientation of the molecule on the surface, which are critical for adhesion. nih.gov

Computational Design of this compound Derivatives and Materials